D-Galacturonic Acid

Descripción

D-Galacturonate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Codonopsis pilosula, Larix decidua, and other organisms with data available.

Propiedades

IUPAC Name |

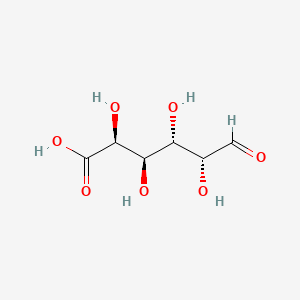

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-YMDCURPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015577 | |

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-12-5 | |

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Architecture of D-Galacturonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is a fundamental constituent of pectin, a major component of plant cell walls.[1] Its structural characteristics are pivotal to the physicochemical properties of pectin and its wide-ranging applications in the food, pharmaceutical, and biomedical industries. This technical guide provides an in-depth analysis of the molecular structure of this compound, presenting its various forms, quantitative structural data, and the experimental methodologies employed for its characterization.

Chemical Structure and Isomeric Forms

This compound (chemical formula C₆H₁₀O₇) is a monosaccharide that can exist in both a linear, open-chain form and a cyclic, pyranose form.[1][2] The open-chain structure features an aldehyde group at carbon 1 (C1) and a carboxylic acid group at carbon 6 (C6).[1][3] However, in aqueous solutions, it predominantly exists in a more stable cyclic hemiacetal form, specifically as a six-membered pyranose ring.[2]

The cyclization of the open-chain form results in the formation of a new chiral center at C1 (the anomeric carbon), giving rise to two diastereomers, or anomers, designated as α-D-galacturonic acid and β-D-galacturonic acid.[2] The orientation of the hydroxyl group on the anomeric carbon relative to the plane of the ring distinguishes these two forms. In the α-anomer, the anomeric hydroxyl group is in the axial position, while in the β-anomer, it is in the equatorial position.[2]

Caption: Relationship between the linear and cyclic forms of this compound.

Quantitative Structural Data

The precise three-dimensional structure of this compound has been elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] These techniques provide detailed information on bond lengths, bond angles, and the conformation of the molecule.

Crystallographic Data

X-ray diffraction studies on crystalline α-D-galacturonic acid monohydrate have confirmed that the molecule adopts a chair-shaped pyranose ring conformation.[4][5] In this conformation, the substituent groups at C2, C3, and C5 are in equatorial positions, while the hydroxyl groups at C1 and C4 are in axial positions.[4]

Table 1: Selected Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₇ | [1][3] |

| Molar Mass | 194.14 g/mol | [1][6] |

| Melting Point | 159-160 °C | [1][7] |

| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxo-hexanoic acid (linear form) | [3] |

| CAS Number | 685-73-4 | [1][6] |

Spectroscopic Data

NMR spectroscopy provides valuable insights into the structure of this compound in solution. The chemical shifts of the protons (¹H) and carbon-13 (¹³C) nuclei are sensitive to their local electronic environment.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| C1 | 5.285 | 98.697 | [8] |

| C2 | 3.809 | 73.515 | [8] |

| C3 | 3.903 | 74.272 | [8] |

| C4 | 4.266 | 78.217 | [8] |

| C5 | 4.396 | 75.591 | [8] |

| C6 | - | 178.734 | [8] |

| Note: The presented values are from a single source and may vary depending on experimental conditions such as pH and temperature. |

Experimental Protocols

The determination of the structure of this compound relies on sophisticated analytical techniques. Below are generalized protocols for the key experiments cited.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[9]

Protocol for X-ray Diffraction Analysis of α-D-Galacturonic Acid Monohydrate:

-

Crystallization: Single crystals of α-D-galacturonic acid monohydrate are grown from a supersaturated aqueous solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.[9]

-

Structure Solution: The intensities of the diffracted X-rays are used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the individual atoms.[9]

-

Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data, resulting in a precise three-dimensional structure.[9]

Caption: A simplified workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[10]

Protocol for NMR Analysis of this compound:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from solvent protons.

-

Data Acquisition: The sample is placed in a strong magnetic field within an NMR spectrometer. Radiofrequency pulses are applied to excite the nuclei, and the resulting signals (free induction decay) are recorded.[10]

-

Data Processing: The raw data is subjected to a Fourier transform to convert it from the time domain to the frequency domain, yielding the NMR spectrum.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C spectra are analyzed to elucidate the connectivity and stereochemistry of the atoms in the molecule.

Conclusion

The structural elucidation of this compound reveals a molecule with a rich stereochemistry, existing in equilibrium between linear and cyclic forms. The precise atomic arrangement, determined by X-ray crystallography and NMR spectroscopy, provides the foundation for understanding the properties of pectin and for the rational design of novel biomaterials and therapeutics derived from this abundant natural building block. The detailed structural and methodological information presented in this guide serves as a valuable resource for researchers in the fields of carbohydrate chemistry, materials science, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - American Chemical Society [acs.org]

- 3. D-Galacturonic_acid [bionity.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Solid state NMR and X-ray diffraction studies of alpha-D-galacturonic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 685-73-4 [m.chemicalbook.com]

- 8. bmse000216 this compound at BMRB [bmrb.io]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Unveiling D-Galacturonic Acid: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-Galacturonic acid, the principal building block of pectin, a ubiquitous structural polysaccharide in the plant kingdom. This document details its primary natural sources, presents quantitative data on its prevalence, and offers comprehensive experimental protocols for its extraction and analysis. Furthermore, key biochemical pathways and experimental workflows are visualized to facilitate a deeper understanding of this versatile monosaccharide.

Natural Occurrence and Abundance of this compound

This compound is a sugar acid and an oxidized form of D-galactose. It is the primary monomeric unit of pectic polysaccharides, which are major components of the primary cell walls of terrestrial plants.[1][2] As such, a wide variety of fruits, vegetables, and agricultural byproducts serve as rich natural sources of this compound. The content of this compound can vary significantly depending on the plant source, its maturity, and the extraction method employed.

Pectin is particularly abundant in the rinds of citrus fruits and the pulp of apples and sugar beets.[3] Commercial production of pectin, and consequently this compound, heavily relies on these sources.[3] The food industry utilizes pectin as a gelling agent, thickener, and stabilizer, making its primary component, this compound, a readily available biomolecule.[3]

Quantitative Data on this compound Content

The following tables summarize the this compound content found in various natural sources, as reported in scientific literature. These values are typically expressed as a percentage of the dry weight of the extracted pectin or the raw plant material.

| Plant Source | Material | Pectin Yield (%) | Galacturonic Acid Content in Pectin (%) | Reference |

| Passion Fruit | Peel | 15.71 | 23.21 | [4] |

| Orange | Pomace | 17.96 | 16.01 | [4] |

| Soy | Hull | 5.66 | - | [4] |

| Capsicum | Residue | 8.09 | 75 | [5] |

| Cacao | Pod Husk | 3.7 - 8.6 | 50.9 - 74.8 | [6] |

| Chickpea | Husk | - | 67 | [6] |

| Carrot | Pomace | 5.0 - 15.2 | 75.5 | [6] |

| Citrus | Peel | 30 - 35 | - | [7] |

| Apple | Pulp (dried) | 15 - 20 | - | [7] |

| Sunflower | Head Residues | - | High | [7] |

Note: The galacturonic acid content can vary based on the specific cultivar, ripeness, and extraction conditions.

Biosynthesis of this compound in Plants

In plants, this compound is synthesized in its activated form, UDP-D-galacturonic acid, which serves as the precursor for pectin biosynthesis. The key enzymatic step is the 4-epimerization of UDP-D-glucuronic acid, catalyzed by the enzyme UDP-D-glucuronate 4-epimerase. This reaction is crucial for providing the building blocks for the growing polysaccharide chains that form the plant cell wall.

Experimental Protocols

This section provides detailed methodologies for the extraction of pectin from plant materials and the subsequent quantification of this compound.

Extraction of Pectin from Plant Material (Acid Hydrolysis)

This protocol is a common method for extracting pectin from sources like citrus peels or apple pomace.

Materials:

-

Dried plant material (e.g., citrus peel powder)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

96% Ethanol

-

Distilled water

-

pH meter

-

Heating mantle with stirrer

-

Beakers and flasks

-

Centrifuge and centrifuge tubes

-

Filter paper

Procedure:

-

Sample Preparation: The plant material should be dried and ground to a fine powder to increase the surface area for extraction.

-

Acidic Extraction:

-

Suspend the powdered plant material in distilled water at a solid-to-liquid ratio of 1:25 (w/v).

-

Adjust the pH of the suspension to 1.5 - 2.5 using dilute HCl or H₂SO₄.

-

Heat the mixture to 80-90°C with constant stirring for 1-3 hours.

-

-

Separation:

-

After extraction, separate the solid residue from the liquid extract by filtration or centrifugation. The liquid extract contains the solubilized pectin.

-

-

Pectin Precipitation:

-

Cool the pectin extract to room temperature.

-

Add 96% ethanol to the extract in a 2:1 (v/v) ratio with gentle stirring to precipitate the pectin.

-

-

Washing and Drying:

-

Separate the precipitated pectin by filtration.

-

Wash the pectin precipitate with 70% ethanol to remove monosaccharides and other impurities.

-

Dry the purified pectin in an oven at 50-60°C until a constant weight is achieved.

-

Quantification of this compound

This method is a widely used colorimetric assay for the determination of uronic acids.

Materials:

-

Extracted pectin sample

-

Concentrated Sulfuric acid (H₂SO₄)

-

m-hydroxydiphenyl (MHDP) reagent (0.15% w/v in 0.5% NaOH)

-

This compound standard solution

-

Spectrophotometer

-

Test tubes

-

Vortex mixer

-

Ice bath

Procedure:

-

Sample Hydrolysis:

-

Accurately weigh a small amount of the extracted pectin and dissolve it in a known volume of distilled water.

-

In a test tube, add a specific volume of the pectin solution.

-

Carefully add concentrated H₂SO₄ while cooling the tube in an ice bath.

-

Heat the mixture in a boiling water bath for a defined period (e.g., 10 minutes) to hydrolyze the pectin to monosaccharides.

-

-

Colorimetric Reaction:

-

Cool the hydrolyzed sample to room temperature.

-

Add the MHDP reagent and vortex immediately.

-

Allow the color to develop for a specific time.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at 520 nm against a blank prepared with distilled water instead of the sample.[8]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

-

HPLC provides a more specific and sensitive quantification of this compound.

Materials:

-

Extracted pectin sample

-

Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) for hydrolysis

-

HPLC system with a suitable column (e.g., Aminex HPX-87H)

-

Refractive Index (RI) or UV detector

-

This compound standard

-

Syringe filters (0.45 µm)

Procedure:

-

Pectin Hydrolysis:

-

Hydrolyze a known amount of pectin using an acid (e.g., 2M TFA at 121°C for 1 hour).

-

Neutralize the hydrolysate with a suitable base (e.g., NaOH).

-

-

Sample Preparation:

-

Filter the neutralized hydrolysate through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Analysis:

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

-

Flow Rate: Typically 0.5-0.8 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 60°C).

-

Detection: Refractive Index (RI) detector is commonly used for underivatized sugars. UV detection at around 210 nm is also possible.[9]

-

-

Quantification:

-

Inject a known volume of the prepared sample.

-

Identify the this compound peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with this compound standards.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of bioactivity of unsaturated oligo‑galacturonic acids produced from apple waste by Alcaligenes faecalis AGS3 and Paenibacillus polymyxa S4 Pectinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and physicochemical properties of pectins extracted from agroindustrial by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ripublication.com [ripublication.com]

- 7. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agritrop.cirad.fr [agritrop.cirad.fr]

- 9. pectinworld.com [pectinworld.com]

The Pivotal Role of D-Galacturonic Acid in the Architecture and Signaling of Plant Cell Walls: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the critical functions of D-Galacturonic acid as the fundamental building block of pectin, a major component of the plant cell wall. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies, biosynthetic pathways, enzymatic modifications, and signaling roles of pectin, with a focus on its core monosaccharide, this compound. The guide further details established experimental protocols and presents key quantitative data to facilitate advanced research and application.

Introduction: this compound as the Cornerstone of Pectin

This compound, a sugar acid derived from D-galactose, is the principal component of pectin, a complex family of polysaccharides that constitutes up to 35% of the primary cell wall in dicots and non-graminaceous monocots.[1] Pectin is not merely a structural scaffold but a dynamic polymer that plays multifaceted roles in plant growth, development, morphogenesis, and defense.[1][2] Its functions extend to cell-cell adhesion, regulation of cell wall porosity, and acting as a reservoir of signaling molecules.[1][3] The versatility of pectin is largely dictated by the arrangement and modification of its this compound residues.

The Pectic Polysaccharides: A Family Built on this compound

Pectin is not a single molecule but a collection of diverse polysaccharides, all rich in this compound. The three major pectic domains are:

-

Homogalacturonan (HG): A linear homopolymer of α-1,4-linked this compound residues.[1][2] It is the most abundant pectic polysaccharide, comprising approximately 65% of total pectin.[4] The carboxyl groups of the galacturonic acid residues can be methyl-esterified, which significantly impacts the physicochemical properties of the cell wall.[4]

-

Rhamnogalacturonan I (RG-I): A backbone of alternating α-1,4-linked this compound and α-1,2-linked L-rhamnose residues. Side chains of neutral sugars, primarily arabinans and galactans, are attached to the rhamnose residues.[1][2]

-

Rhamnogalacturonan II (RG-II): A highly complex and conserved structure with a short homogalacturonan backbone substituted with complex side chains composed of 12 different types of sugars.[3] RG-II is known for its ability to form borate-diester cross-links, which are crucial for the tensile strength of the cell wall.[3]

Biosynthesis of this compound and Pectin

The journey of this compound begins with the nucleotide sugar UDP-D-glucose, which is converted to UDP-D-glucuronic acid (UDP-GlcA). Subsequently, the enzyme UDP-D-glucuronic acid 4-epimerase (GAE) catalyzes the epimerization of UDP-GlcA to UDP-D-galacturonic acid (UDP-GalA), the activated precursor for pectin biosynthesis.[5][6][7] This process is tightly regulated, with UDP-Xylose and UDP-Arabinose acting as inhibitors of GAE activity.[5][7] Pectin biosynthesis itself occurs in the Golgi apparatus, where various glycosyltransferases, methyltransferases, and acetyltransferases assemble the different pectic domains.[2][8]

Figure 1: Simplified pathway of pectin biosynthesis.

Enzymatic Modification of Pectin: Tailoring the Cell Wall

Once secreted into the cell wall, pectin undergoes dynamic modifications by a suite of enzymes, which fine-tune its properties and functions. These modifications primarily target the this compound residues of homogalacturonan.[9]

-

Pectin Methylesterases (PMEs): These enzymes catalyze the de-methylesterification of homogalacturonan, exposing the negatively charged carboxyl groups.[9] This process is crucial for cell wall stiffening through the formation of calcium cross-bridges and also makes the pectin susceptible to degradation by other enzymes.

-

Polygalacturonases (PGs): PGs hydrolyze the α-1,4-glycosidic bonds between this compound residues in de-methylesterified homogalacturonan, leading to pectin depolymerization and cell wall loosening.[9]

-

Pectate Lyases (PLs): These enzymes also degrade de-methylesterified homogalacturonan but through a β-elimination mechanism.[9]

-

Pectin Acetylesterases (PAEs): PAEs remove acetyl groups from this compound residues, further modifying pectin structure and properties.[9]

The concerted action of these enzymes remodels the cell wall during processes such as cell expansion, fruit ripening, and in response to environmental stimuli.[3]

Functional Roles of this compound and Pectin

The structure and modification of pectin, governed by its this compound backbone, are central to numerous physiological processes in plants.

Cell Adhesion and Wall Integrity

De-methylesterified homogalacturonan chains can be cross-linked by calcium ions, forming a gel-like matrix that cements adjacent cells together in the middle lamella.[10][11] This "egg-box" model of calcium-pectate gels is fundamental for tissue integrity and morphogenesis.[12][13] The degree of methylesterification, controlled by PMEs, is therefore a key regulator of cell adhesion.[11]

Figure 2: The "egg-box" model of calcium cross-linking in pectin.

Plant Development and Morphogenesis

The dynamic remodeling of pectin is essential for various developmental processes. During cell expansion, the controlled loosening of the cell wall, mediated by enzymes like PGs, is required.[14] Pectin modifications also play a role in organ formation, such as lateral root development and pollen tube growth.[8]

Plant Defense and Signaling

The plant cell wall is the first line of defense against pathogens. Pectin fragments, known as oligogalacturonides (OGs), released during pathogen attack or mechanical damage, act as damage-associated molecular patterns (DAMPs).[8][15] These OGs can trigger a range of defense responses, including the production of reactive oxygen species and the activation of defense-related genes.[15]

Recent research has also unveiled a sophisticated signaling interplay between pectin and RALF (Rapid Alkalinization Factor) peptides. De-methylesterified pectin acts as a scaffold for positively charged RALF peptides, which is crucial for their perception by the FERONIA (FER) receptor kinase, thereby linking the cell wall's status to hormone signaling pathways that regulate growth and immunity.[1][2][9]

Figure 3: Pectin-RALF peptide signaling pathway.

Quantitative Data on this compound and Pectin

The abundance and properties of pectin vary significantly depending on the plant source, tissue type, and developmental stage. The following tables summarize key quantitative data.

Table 1: this compound and Pectin Content in Various Plant Sources

| Plant Source | Pectin Yield (% dry weight) | Galacturonic Acid Content (%) | Reference |

| Citrus Peels | 20-30 | 60-70 | [16] |

| Apple Pomace | 10-15 | 50-60 | [17] |

| Sugar Beet Pulp | 10-20 | 40-60 | [18] |

| Sunflower Heads | 15-25 | 60-70 | [18] |

| Passion Fruit Peel | 15.71 | 23.21 | [19] |

| Orange Pomace | 17.96 | 16.01 | [19] |

| Soy Hull | 5.66 | 18.41 | [19] |

| Banana Peels | 15.89-24.08 | 34.56-66.67 | [17] |

Table 2: Molecular Weight of Pectin and its Fractions

| Pectin Fraction | Source | Molecular Weight (kDa) | Reference |

| Homogalacturonan (HG) | Sugar Beet | 16.5 - 20 | [15] |

| Rhamnogalacturonan I (RG-I) | Sugar Beet | 182.3 - 188 | [15] |

| Pectin | Orange (fresh peels) | 158 - 240.5 | [20] |

| Pectin | Grapefruit (fresh peels) | 172.8 - 251.2 | [20] |

| Pectin | Dragon Fruit Peels | 60-72% DE | [21] |

Table 3: Kinetic Parameters of Pectin-Modifying Enzymes

| Enzyme | Source | Substrate | Km (mg/mL) | Vmax (µmol/min/mg) | Reference |

| Polygalacturonase | Penicillium notatum | Pectin | 0.11 | 250 U/mg | [1] |

| Polygalacturonase | Bacillus subtilis | Polygalacturonic acid | 0.52 | 3.27 | [22] |

| Pectate Lyase | Bacillus sp. | Pectin | 0.62 mol/L | 8.43 µmol/min/mL | [12] |

| Rhamnogalacturonan Lyase | Bacteroides ovatus | RG-I | - | - | [23] |

| Xylogalacturonan Hydrolase | Aspergillus tubingensis | Xylogalacturonan | - | - | [8] |

| Pectin Acetylesterase | Populus trichocarpa | Acetylated Pectate | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and pectin in the plant cell wall.

Pectin Extraction from Plant Material

This protocol describes a common acid extraction method for isolating pectin.

Materials:

-

Fresh or dried plant material

-

Ethanol (80% and 95%)

-

Chloroform:Methanol (1:1, v/v)

-

Acetone

-

Dilute acid (e.g., 0.05 M HCl or citric acid)

-

Deionized water

-

Centrifuge

-

Filtration apparatus (e.g., Whatman GF/C glass fiber filters)

-

Lyophilizer (optional)

Procedure:

-

Preparation of Alcohol Insoluble Residue (AIR): a. Homogenize fresh plant material in 80% ethanol. b. Boil the homogenate for 30 minutes to inactivate enzymes. c. Filter the homogenate and wash the residue with 95% ethanol. d. Extract the residue with a chloroform:methanol mixture to remove lipids. e. Wash the residue with acetone and dry overnight to obtain the AIR.

-

Acid Extraction: a. Suspend a known amount of AIR in the dilute acid solution (e.g., 1:25 solid to liquid ratio). b. Heat the suspension at a controlled temperature (e.g., 80-90°C) for a specific duration (e.g., 1-2 hours) with constant stirring.[8][16] c. Cool the mixture and centrifuge to separate the supernatant from the solid residue.

-

Pectin Precipitation: a. Collect the supernatant containing the solubilized pectin. b. Add ethanol (typically 2-3 volumes) to the supernatant to precipitate the pectin. c. Allow the pectin to precipitate overnight at 4°C.

-

Purification and Drying: a. Collect the precipitated pectin by centrifugation. b. Wash the pectin pellet with 70-80% ethanol to remove residual acid and low molecular weight sugars. c. Dry the purified pectin in an oven at a low temperature or by lyophilization.

Figure 4: Workflow for pectin extraction from plant material.

Quantification of this compound

The m-hydroxydiphenyl-sulfuric acid method is a widely used colorimetric assay for quantifying uronic acids.

Materials:

-

Pectin sample

-

Concentrated sulfuric acid containing sodium tetraborate

-

m-hydroxydiphenyl reagent in 0.5% NaOH

-

This compound standard solution

-

Spectrophotometer

Procedure:

-

Hydrolysis: a. Add a small volume of the pectin solution or a known weight of dry pectin to a test tube. b. Add concentrated sulfuric acid with tetraborate and heat at 100°C for a specific time (e.g., 5 minutes) to hydrolyze the pectin to monosaccharides.

-

Color Development: a. Cool the samples on ice. b. Add the m-hydroxydiphenyl reagent and mix thoroughly. c. Allow the color to develop for a set time at room temperature.

-

Measurement: a. Measure the absorbance of the solution at 520 nm.

-

Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

Determination of the Degree of Methylesterification (DM)

The degree of methylesterification can be determined by measuring the amount of methanol released upon saponification.

Materials:

-

Pectin sample

-

Sodium hydroxide (NaOH) solution (e.g., 0.5 M)

-

Alcohol oxidase

-

Reagents for formaldehyde detection (e.g., Purpald)

-

Methanol standard solution

-

Spectrophotometer

Procedure:

-

Saponification: a. Incubate a known amount of pectin with NaOH solution to release the methyl groups as methanol.

-

Enzymatic Oxidation: a. Add alcohol oxidase to the reaction mixture to specifically oxidize the released methanol to formaldehyde.

-

Colorimetric Detection: a. Add a colorimetric reagent (e.g., Purpald) that reacts with formaldehyde to produce a colored product.

-

Measurement and Calculation: a. Measure the absorbance at the appropriate wavelength. b. Quantify the amount of methanol released using a methanol standard curve. c. Calculate the degree of methylesterification based on the molar ratio of methanol to this compound in the pectin sample.

Applications in Drug Development

The unique physicochemical properties of pectin, particularly its gelling and mucoadhesive characteristics, make it an attractive biopolymer for drug delivery applications.[16][23] Pectin-based formulations, such as hydrogels, nanoparticles, and films, are being explored for:

-

Controlled Drug Release: The cross-linked network of pectin gels can entrap drug molecules and release them in a sustained manner.[16]

-

Targeted Drug Delivery: Pectin is resistant to digestion in the upper gastrointestinal tract but can be degraded by the microflora in the colon, making it an ideal carrier for colon-specific drug delivery.[23]

-

Mucoadhesion: The carboxyl groups of this compound can interact with the mucus layer, prolonging the residence time of drug formulations at the site of absorption.

Conclusion

This compound is the fundamental monomer that underpins the complex and dynamic world of pectin in the plant cell wall. Its arrangement and chemical modifications give rise to a family of polysaccharides with diverse and essential roles in plant life, from providing structural integrity to mediating intricate signaling networks. A thorough understanding of the chemistry and biology of this compound and pectin is not only crucial for advancing our knowledge of plant science but also holds significant promise for the development of novel biomaterials and drug delivery systems. This technical guide serves as a foundational resource for researchers and professionals seeking to explore and harness the potential of this remarkable biopolymer.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. sdiarticle4.com [sdiarticle4.com]

- 4. Pectate lyase - Wikipedia [en.wikipedia.org]

- 5. Modification and application of highly active alkaline pectin lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rhamnogalacturonan Lyase - Creative Enzymes [creative-enzymes.com]

- 9. Acetylesterase-mediated deacetylation of pectin impairs cell elongation, pollen germination, and plant reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improvement of optimum pH and specific activity of pectate lyase from Bacillus RN.1 using loop replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Plant polygalacturonase structures specify enzyme dynamics and processivities to fine-tune cell wall pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agribiop.com [agribiop.com]

- 14. This compound - American Chemical Society [acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Yield, Esterification Degree and Molecular Weight Evaluation of Pectins Isolated from Orange and Grapefruit Peels under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biochemical Characterization of Two Rhamnogalacturonan Lyases From Bacteroides ovatus ATCC 8483 With Preference for RG-I Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetylesterase-Mediated Deacetylation of Pectin Impairs Cell Elongation, Pollen Germination, and Plant Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Fruit softening: evidence for rhamnogalacturonan lyase action in vivo in ripe fruit cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Synthesis of D-Galacturonic Acid in Plants: A Core Metabolic Hub for Cell Wall Biogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacturonic acid (GalA) is the principal monosaccharide component of pectin, a complex family of polysaccharides that constitutes a major fraction of the primary cell wall in higher plants. The structural integrity and functional dynamics of the plant cell wall are critically dependent on the biosynthesis and modification of pectin. Consequently, the pathways leading to the synthesis of the activated precursor for pectin, UDP-D-galacturonic acid (UDP-GalA), represent a central control point in plant growth, development, and response to environmental cues. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in plants, with a focus on the key enzymes, their regulation, and the experimental methodologies used for their characterization. This document is intended to serve as a detailed resource for researchers in plant biology, cell wall biochemistry, and for professionals in drug development seeking to understand and potentially modulate these fundamental plant processes.

Core Biosynthetic Pathways of UDP-D-Galacturonic Acid

In plants, the activated form of this compound, UDP-D-galacturonic acid (UDP-GalA), is synthesized via two primary pathways: the nucleotide sugar oxidation pathway and the myo-inositol oxygenation pathway. UDP-GalA is the direct precursor for the synthesis of pectic polysaccharides such as homogalacturonan, rhamnogalacturonan I, and rhamnogalacturonan II.[1][2]

The Nucleotide Sugar Oxidation Pathway

The predominant route for UDP-GalA synthesis begins with UDP-D-glucose, a central molecule in carbohydrate metabolism.[3][4] This pathway involves two key enzymatic steps:

-

Oxidation of UDP-D-glucose: UDP-D-glucose dehydrogenase (UGDH) catalyzes the NAD⁺-dependent two-fold oxidation of UDP-D-glucose to produce UDP-D-glucuronic acid (UDP-GlcA).[3][5] This is a crucial step as UDP-GlcA is a precursor for many cell wall polysaccharides, including hemicellulose and pectin.[5][6]

-

Epimerization of UDP-D-glucuronic acid: UDP-D-glucuronic acid 4-epimerase (GAE), also known as UDP-glucuronate 4-epimerase (UGlcAE), catalyzes the reversible conversion of UDP-D-glucuronic acid to UDP-D-galacturonic acid.[1][7][8] This epimerization at the C4 position is the final and committing step in the de novo synthesis of UDP-GalA.[1][8]

The myo-Inositol Oxygenation Pathway

An alternative pathway for the formation of UDP-GlcA, and subsequently UDP-GalA, utilizes myo-inositol as a starting substrate.[9][10] This pathway is particularly significant under certain developmental stages or stress conditions.[11][12] The key steps are:

-

Oxygenative cleavage of myo-inositol: myo-Inositol oxygenase (MIOX) catalyzes the oxygenative cleavage of myo-inositol to yield D-glucuronic acid (GlcA).[9][10]

-

Phosphorylation of D-glucuronic acid: Glucuronokinase (GlcAK) phosphorylates D-glucuronic acid to produce D-glucuronic acid-1-phosphate.[9]

-

Formation of UDP-D-glucuronic acid: UDP-sugar pyrophosphorylase (USP) catalyzes the reaction of D-glucuronic acid-1-phosphate with UTP to form UDP-D-glucuronic acid.[6][9] The resulting UDP-GlcA then enters the final epimerization step to form UDP-GalA as described in the nucleotide sugar oxidation pathway.[9]

Key Enzymes and Their Properties

The enzymes in the this compound biosynthetic pathways are tightly regulated and exhibit distinct biochemical properties.

UDP-D-glucose Dehydrogenase (UGDH)

UGDH is a critical enzyme that channels carbon from UDP-glucose towards the synthesis of cell wall precursors.[3][5] In plants, UGDH exists as a small gene family.[5][6]

UDP-D-glucuronic acid 4-epimerase (GAE)

GAE is the key enzyme responsible for the direct synthesis of UDP-GalA.[1][7] In Arabidopsis thaliana, the GAE gene family consists of six members.[1] These enzymes are predicted to be type II membrane proteins, and their activity is localized to the Golgi apparatus, where pectin biosynthesis occurs.[8][13][14]

myo-Inositol Oxygenase (MIOX)

MIOX provides an alternative route for the production of UDP-GlcA precursors. In Arabidopsis, the MIOX family comprises four functional genes.[10][11] While single knockouts of MIOX genes do not show significant phenotypes, a quadruple knockdown mutant exhibits impaired utilization of myo-inositol for seedling growth.[11]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis in plants.

| Enzyme | Plant Species | Apparent Km (µM) | pH Optimum | Equilibrium Constant (UDP-GalA/UDP-GlcA) | Reference(s) |

| UDP-D-glucuronic acid 4-epimerase 1 (GAE1) | Arabidopsis thaliana | 190 | 7.6 | 1.3 | [8][13] |

| UDP-D-glucuronic acid 4-epimerase 1 (AtUGlcAE1) | Arabidopsis thaliana | 720 | 7.5 | ~1.9 | [1] |

| UDP-D-glucose Dehydrogenase (UGDH) | Zea mays (isoform 1) | 380 | - | - | [4] |

| UDP-D-glucose Dehydrogenase (UGDH) | Zea mays (isoform 2) | 950 | - | - | [4] |

Table 1: Kinetic Properties of Key Enzymes in this compound Biosynthesis.

| Enzyme | Plant Species | Inhibitor | Reference(s) |

| UDP-D-glucuronic acid 4-epimerase 1 (GAE1) | Arabidopsis thaliana | UDP-D-Xylose | [8][13] |

| UDP-D-glucuronic acid 4-epimerase 1 (AtUGlcAE1) | Arabidopsis thaliana | UDP-Xylose, UDP-Arabinose | [1] |

Table 2: Known Inhibitors of UDP-D-glucuronic acid 4-epimerases.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathways of UDP-D-Galacturonic Acid

The following diagram illustrates the two primary pathways for the synthesis of UDP-D-Galacturonic acid in plants.

Caption: Core biosynthetic pathways of UDP-D-Galacturonic acid in plants.

Experimental Workflow for GAE Activity Assay

The following diagram outlines a typical experimental workflow for determining the activity of a UDP-D-glucuronic acid 4-epimerase.

Caption: Experimental workflow for GAE activity assay.

Experimental Protocols

Expression and Purification of Recombinant GAE

-

Gene Cloning: The coding sequence of the GAE gene (e.g., from Arabidopsis thaliana) is PCR-amplified and cloned into an expression vector suitable for a heterologous expression system like Pichia pastoris or E. coli.[13][15]

-

Protein Expression: The expression of the recombinant GAE is induced according to the specific protocols for the chosen expression system.

-

Protein Extraction and Purification: Cells are harvested and lysed. The recombinant protein can be purified from the crude extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

UDP-D-glucuronic acid 4-epimerase (GAE) Activity Assay

-

Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 7.5), the purified recombinant GAE enzyme, and the substrate, radiolabeled UDP-D-glucuronic acid (e.g., UDP-[¹⁴C]GlcA).[13]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped, for example, by heating.

-

Hydrolysis of Nucleotide Sugars: The nucleotide sugars in the reaction mixture are hydrolyzed to their corresponding monosaccharides using a phosphatase and a pyrophosphatase.

-

Analysis of Products: The resulting radiolabeled monosaccharides (glucuronic acid and galacturonic acid) are separated using techniques such as thin-layer chromatography (TLC) or high-performance anion-exchange chromatography (HPAEC).[15]

-

Quantification: The amount of product (radiolabeled galacturonic acid) is quantified using a scintillation counter or by integrating the peak areas from the chromatogram to determine the enzyme's specific activity.

Promoter::GUS Fusion Analysis for Gene Expression

-

Construct Generation: The promoter region of a GAE gene is amplified from genomic DNA and cloned into a plant transformation vector containing a β-glucuronidase (GUS) reporter gene.[7]

-

Plant Transformation: The construct is introduced into plants (e.g., Arabidopsis thaliana) using Agrobacterium tumefaciens-mediated transformation.

-

Histochemical GUS Staining: Tissues from the transformed plants are incubated with a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme cleaves X-Gluc, resulting in a blue precipitate in the cells where the promoter is active.[7]

-

Microscopy: The stained tissues are observed under a microscope to determine the spatial and temporal expression pattern of the GAE gene.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to meet the cellular demands for pectin synthesis during growth and development.

-

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is differentially regulated in various tissues and at different developmental stages.[7] For instance, recent studies have identified transcription factors like DF1, GL2, and TTG2 that regulate the expression of pectin biosynthesis genes.[16]

-

Feedback Inhibition: The activity of some enzymes in the pathway is regulated by feedback inhibition. For example, UDP-D-Xylose, a downstream product of UDP-GlcA, has been shown to inhibit the activity of GAE, suggesting a mechanism for balancing the flux of precursors for different cell wall polysaccharides.[1][8][13]

-

Hormonal Regulation: Phytohormones such as gibberellins (GA) have been implicated in the regulation of pectin biosynthesis. The GA signaling repressors, DELLA proteins, can interact with transcription factors that control pectin synthesis genes.[17]

Conclusion and Future Perspectives

The biosynthesis of this compound is a cornerstone of plant cell wall synthesis, providing the essential building blocks for pectin. A thorough understanding of the enzymes, pathways, and regulatory networks involved is crucial for fundamental plant science and has significant implications for biotechnology and drug development. For instance, targeting the enzymes in these pathways could offer strategies for modifying plant biomass for biofuel production or for developing novel herbicides. Furthermore, as the plant cell wall is a primary interface for plant-pathogen interactions, modulating pectin biosynthesis could lead to new approaches for enhancing disease resistance in crops. Future research will likely focus on elucidating the precise regulatory mechanisms that coordinate the flux through these pathways in response to developmental and environmental signals, as well as on the structural and functional characterization of the protein complexes involved in pectin synthesis.

References

- 1. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esalq.usp.br [esalq.usp.br]

- 3. Frontiers | UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) [frontiersin.org]

- 4. UDP-glucose dehydrogenases of maize: a role in cell wall pentose biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide analysis of UGDH genes in Populus trichocarpa and responsiveness to nitrogen treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of UDP-glucose dehydrogenase isoforms in the medicinal legume Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of a UDP-D-glucuronate 4-epimerase in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biosynthesis of D-Galacturonate in plants. functional cloning and characterization of a membrane-anchored UDP-D-Glucuronate 4-epimerase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Down-regulation of the myo-inositol oxygenase gene family has no effect on cell wall composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myo-inositol oxygenase is important for the removal of excess myo-inositol from syncytia induced by Heterodera schachtii in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of plant UDP-glucuronic acid 4-epimerases [openscholar.uga.edu]

- 15. identification-and-characterization-of-a-udp-d-glucuronate-4-epimerase-in-arabidopsis - Ask this paper | Bohrium [bohrium.com]

- 16. Researchers Uncover Transcriptional Regulatory Mechanism of Plant Pectin Biosynthesis----Chinese Academy of Sciences [english.cas.cn]

- 17. Gibberellin signaling regulates pectin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of D-Galacturonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is a fundamental component of pectin, a complex heteropolysaccharide abundant in the primary cell walls of terrestrial plants.[1][2][3] As the principal building block of pectin's backbone, it plays a crucial role in plant growth, development, and defense mechanisms. Beyond its structural significance in the plant kingdom, this compound and its polymeric form, pectic acid, are gaining increasing attention in the pharmaceutical and biomedical fields. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a review of its known biological roles and metabolic pathways.

Physical and Chemical Properties

This compound is a hygroscopic white to light yellow crystalline powder.[1] It can exist in an open, linear form containing both an aldehyde and a carboxylic acid group, or more commonly, in a cyclic aldopyranose structure (α-D-galacturonic acid and β-D-galacturonic acid).[1]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₇ | [1][4] |

| Molar Mass | 194.14 g/mol | [1][4] |

| Melting Point | 159-166 °C | [1][4] |

| Solubility | Water: 295 g/L | [1][5] |

| DMSO: ~5 mg/mL | [6] | |

| PBS (pH 7.2): ~5 mg/mL | [6] | |

| Hot ethanol: Soluble | [7] | |

| Ethanol: Slightly soluble | [7] | |

| Ether: Insoluble | [7] | |

| Specific Optical Rotation [α]D²⁰ | α-form: +98° → +50.9° (in water) | [7] |

| β-form: +27° → +55.6° (in water) | [7] | |

| pKa | 3.21 - 3.5 | [5][8] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample through the magnifying lens.

-

Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.[9][10][11]

Determination of Optical Rotation

The specific rotation of this compound is measured using a polarimeter.

Protocol:

-

Solution Preparation: Accurately weigh a specific amount of this compound and dissolve it in a precise volume of distilled water in a volumetric flask.

-

Polarimeter Calibration: Calibrate the polarimeter with a blank solution (distilled water).

-

Measurement: Fill the polarimeter tube with the this compound solution, ensuring no air bubbles are present. Place the tube in the polarimeter.

-

Reading: Measure the angle of rotation at a specified temperature (typically 20°C) and wavelength (usually the sodium D-line at 589.3 nm).[12][13]

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the polarimeter tube in decimeters

-

c is the concentration of the solution in g/mL

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by titrating an acidic solution of the compound with a strong base.

Protocol:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[14]

Quantification of this compound in Pectin by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound, especially after enzymatic or acid hydrolysis of pectin.[15][16]

Protocol:

-

Hydrolysis of Pectin:

-

Sample Preparation: Neutralize the hydrolysate if necessary, and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC Analysis:

-

Column: Use an appropriate column for carbohydrate analysis, such as an ion-exchange column (e.g., CarboPac PA-1).[18]

-

Mobile Phase: An isocratic or gradient elution with a suitable mobile phase (e.g., dilute sodium hydroxide and sodium acetate).[18]

-

Detection: Use a suitable detector, such as a pulsed amperometric detector (PAD) or a UV detector at a low wavelength (around 210 nm).[16][19]

-

-

Quantification: Prepare a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[16]

Reactivity and Stability

This compound is a reactive molecule, particularly at elevated temperatures. It is known to undergo non-enzymatic browning reactions (Maillard reaction and caramelization) more readily than neutral sugars.[4] This is attributed to its faster mutarotation rate and its susceptibility to decarboxylation, which leads to the formation of potent browning precursors.[4]

The stability of this compound is influenced by pH and temperature. In aqueous solutions, it can exist in equilibrium between its cyclic and open-chain forms. The carboxylic acid group can be esterified, most commonly with methanol in natural pectin.

Biological Role and Signaling Pathways

While this compound itself is a metabolite, its oligomeric forms, known as oligogalacturonides (OGAs), are recognized as damage-associated molecular patterns (DAMPs) in plants.[20] These molecules are released upon the partial degradation of the plant cell wall by microbial enzymes during pathogen attack. OGAs can trigger a range of defense responses, indicating a role in plant immunity.[20]

Metabolic Pathways

Microorganisms have evolved specific pathways to catabolize this compound as a carbon source. The fungal and bacterial pathways, while both leading to central metabolism, employ different enzymatic steps.

Fungal Catabolic Pathway

In fungi, the catabolism of this compound is a reductive pathway.

Bacterial Oxidative Pathway

In some bacteria, this compound is metabolized through an oxidative pathway.

Experimental Workflow: Quantification of this compound in Pectin

The following diagram illustrates a typical workflow for the quantification of this compound in a pectin-containing sample using a colorimetric assay.

Conclusion

This compound is a molecule of significant interest due to its prevalence in nature and its emerging applications in various scientific and industrial sectors. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods, is essential for researchers and professionals in drug development and related fields. This guide provides a foundational understanding of this compound, offering detailed protocols and insights into its chemical behavior and biological relevance. Further research into its metabolic pathways and signaling roles will undoubtedly unveil new opportunities for its application in biotechnology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - American Chemical Society [acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. digicollections.net [digicollections.net]

- 13. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 14. youtube.com [youtube.com]

- 15. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pectinworld.com [pectinworld.com]

- 17. agritrop.cirad.fr [agritrop.cirad.fr]

- 18. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 19. researchgate.net [researchgate.net]

- 20. Signaling role of oligogalacturonides derived during cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]

The D-Galacturonic Acid Metabolic Pathway in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-galacturonic acid, the primary constituent of pectin, represents a significant carbon source for a wide array of microorganisms. The microbial catabolism of this uronic acid is not only crucial for the natural carbon cycle but also holds immense potential for biotechnological applications, including the production of biofuels and platform chemicals. Microorganisms have evolved distinct strategies to metabolize this compound, primarily categorized into a reductive pathway found in fungi and oxidative and isomerase pathways prevalent in bacteria. Understanding the intricacies of these metabolic routes, the kinetics of the involved enzymes, and the regulatory networks that govern them is paramount for harnessing their full potential in industrial and pharmaceutical settings. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in microorganisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Metabolic Pathways

Microorganisms employ three primary pathways for the catabolism of this compound: the fungal reductive pathway, the bacterial oxidative pathway, and the bacterial isomerase pathway.

The Fungal Reductive Pathway

Predominantly found in filamentous fungi such as Aspergillus niger and Trichoderma reesei, this pathway involves a series of reduction and dehydration steps to convert this compound into intermediates of the central carbon metabolism.[1][2] The key enzymatic steps are:

-

This compound reductase (GAAA/GAR1): This enzyme catalyzes the NADPH-dependent reduction of this compound to L-galactonate.[3][4]

-

L-galactonate dehydratase (GAAB/LGD1): L-galactonate is then dehydrated to form 2-keto-3-deoxy-L-galactonate.[5][6]

-

2-keto-3-deoxy-L-galactonate aldolase (GAAC/LGA1): This aldolase cleaves 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde.[7][8]

-

L-glyceraldehyde reductase (GAAD/GLD1): Finally, L-glyceraldehyde is reduced to glycerol, which can then enter glycolysis.[2]

The genes encoding these enzymes are often clustered and their expression is induced by the presence of this compound.[9][10] An intermediate of this pathway, 2-keto-3-deoxy-L-galactonate, has been identified as a key inducer of the pathway genes in Aspergillus niger.[11]

The Bacterial Isomerase Pathway

This pathway is operative in many bacteria, including Escherichia coli. It involves an initial isomerization step followed by a series of reactions that also lead to intermediates of central metabolism. The key enzymes are:

-

Uronate isomerase (UxaC): this compound is isomerized to D-tagaturonate.[12]

-

Tagaturonate reductase (UxaB): D-tagaturonate is reduced to D-altronate.

-

Altronate dehydratase (UxaA): D-altronate is dehydrated to 2-keto-3-deoxy-D-gluconate.[13][14]

-

2-keto-3-deoxy-D-gluconate kinase (KduK): This intermediate is then phosphorylated.

-

2-keto-3-deoxy-6-phosphogluconate aldolase (KduD): The phosphorylated compound is cleaved into pyruvate and glyceraldehyde-3-phosphate.

The Bacterial Oxidative Pathway

Observed in bacteria like Agrobacterium tumefaciens, this pathway begins with an oxidation step.[6]

-

Uronate dehydrogenase: this compound is oxidized to D-galactaro-1,5-lactone, which is then hydrolyzed to galactarate (mucic acid).

-

Galactarate dehydratase: Galactarate is converted to 2-keto-3-deoxy-galactarate.

-

Further enzymatic steps convert this intermediate into α-ketoglutarate, which enters the Krebs cycle.

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of these metabolic pathways is dictated by the kinetic properties of the constituent enzymes. A summary of available kinetic data is presented below.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |

| This compound reductase (GAAA) | Aspergillus niger | This compound | 0.175 | 9 | - | [3] |

| This compound reductase (GAR1) | Trichoderma reesei | This compound | 6 | 40 | - | [3] |

| D-galactonate dehydratase | Aspergillus terreus | D-Galactonate | 8.33 | - | - | [15] |

| 2-keto-3-deoxy-D-galactonate aldolase | Aspergillus terreus | Pyruvate | 14.28 | - | - | [15] |

| 2-keto-3-deoxy-D-galactonate aldolase | Aspergillus terreus | L-Glyceraldehyde | 5.55 | - | - | [15] |

| L-threo-3-deoxy-hexulosonate aldolase | Hypocrea jecorina | L-threo-3-deoxy-hexulosonate | - | 20 | 11.3 | [7] |

| L-threo-3-deoxy-hexulosonate aldolase | Hypocrea jecorina | Pyruvate and L-glyceraldehyde | - | 6.5 | 3.6 | [7] |

| This compound dehydrogenase | Agrobacterium tumefaciens | This compound | 0.5 | 124 | - | [16] |

Note: '-' indicates data not available in the cited literature.

Metabolite Concentrations

Metabolic engineering efforts have focused on redirecting the this compound pathway for the production of valuable chemicals. The following table summarizes some reported intracellular and extracellular metabolite concentrations in engineered fungal strains.

| Strain | Condition | Intracellular L-galactonate (mg/g biomass) | Extracellular L-galactonate (g/L) | Reference(s) |

| Trichoderma reesei Δlgd1 | Bioreactor, pH 5.5, with D-xylose | 40 - 70 | up to 7.6 | [17] |

| Aspergillus niger ΔgaaB | Bioreactor, pH 4.8, with D-xylose | 52 ± 4 | up to 5.4 | [17] |

| Saccharomyces cerevisiae | Expressing D-galUA transporter | - | - | [18] |

Gene Expression Data

Transcriptomic studies have been instrumental in elucidating the regulation of the this compound metabolic pathway. The expression of pathway genes is generally upregulated in the presence of this compound.

| Organism | Condition | Gene(s) | Fold Change | Reference(s) |

| Rhodosporidium toruloides | Growth on this compound vs. glycerol/D-glucose | gaaB, gaaC, gaaD, GAR1 homologs | > 2-fold increase | [19] |

| Aspergillus niger | Presence of this compound | gaaA, gaaB, gaaC | Upregulated | [10] |

| Sclerotinia sclerotiorum | Infection of host plants | Ssgar1, Ssgar2, Sslgd1, Sslga1 | Transcriptionally induced | [20] |

Experimental Protocols

Enzyme Assay: Uronate Isomerase

This protocol is adapted for the spectrophotometric assay of uronate isomerase activity.[12][21]

Principle: The isomerization of D-glucuronate or D-galacturonate to their respective keto-sugars is coupled to a second enzymatic reaction where the keto-sugar is reduced by a dehydrogenase with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

Materials:

-

HEPES buffer (50 mM, pH 8.0)

-

D-glucuronate or D-galacturonate solution (stock solution, e.g., 100 mM)

-

NADH solution (stock solution, e.g., 10 mM)

-

Coupling enzyme (e.g., D-mannonate dehydrogenase for D-fructuronate)

-

Purified uronate isomerase or cell-free extract

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM HEPES buffer (pH 8.0), 0.2 mM NADH, and an excess of the coupling dehydrogenase.

-

Add the uronate isomerase sample (purified enzyme or cell-free extract) to the cuvette and incubate for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding the D-uronate substrate (e.g., to a final concentration of 5 mM).

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Metabolite Analysis: HPLC

This protocol provides a general framework for the analysis of this compound and related organic acids in microbial culture supernatants by High-Performance Liquid Chromatography (HPLC).[1][22][23][24][25]

Principle: Organic acids are separated on a suitable stationary phase and detected by UV absorbance or refractive index.

Materials:

-

HPLC system with a UV or RI detector

-

Organic acid analysis column (e.g., Aminex HPX-87H)

-

Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)

-

Standards for this compound and other relevant metabolites

-

Syringe filters (0.22 µm)

-

Microbial culture supernatant

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Equilibrate the column until a stable baseline is achieved.

-

Inject a known volume of the prepared sample.

-

Run the analysis using an isocratic or gradient elution method.

-

Detect the separated compounds using a UV detector (e.g., at 210 nm) or an RI detector.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of the target metabolites.

-

Identify and quantify the metabolites in the sample by comparing their retention times and peak areas to those of the standards.

-

Gene Expression Analysis: qRT-PCR

This protocol outlines the key steps for quantifying the expression of genes involved in this compound metabolism using quantitative real-time PCR (qRT-PCR).[26][27][28][29][30]

Principle: The amount of a specific mRNA transcript is quantified by reverse transcribing it into cDNA, followed by amplification of the cDNA using PCR with a fluorescent reporter. The increase in fluorescence is proportional to the initial amount of transcript.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for target and reference genes

Procedure:

-

RNA Extraction:

-

Harvest microbial cells from control and experimental conditions.

-

Extract total RNA using a suitable RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for the target and reference genes.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a stably expressed reference gene.

-

Conclusion and Future Perspectives

The microbial metabolism of this compound is a field of active research with significant implications for biotechnology and drug development. The fungal reductive pathway and the bacterial isomerase and oxidative pathways provide a diverse enzymatic toolkit for the conversion of this abundant biopolymer. While significant progress has been made in identifying the core components of these pathways, a comprehensive understanding of their regulation and the precise kinetic parameters of all involved enzymes remains an area for further investigation. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into these complex metabolic networks. Future efforts in metabolic engineering, guided by a thorough understanding of these pathways, will undoubtedly unlock the full potential of this compound as a renewable feedstock for the sustainable production of a wide range of valuable products. Furthermore, targeting these unique metabolic pathways could offer novel strategies for the development of antimicrobial agents against plant and human pathogens that rely on pectin degradation for their virulence.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [helda.helsinki.fi]

- 4. Metabolic Engineering of Fungal Strains for Conversion of d-Galacturonate to meso-Galactarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-galactonate dehydratase is part of the fungal path for this compound catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.aalto.fi [research.aalto.fi]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic engineering of fungal strains for conversion of D-galacturonate to meso-galactarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pathway intermediate 2-keto-3-deoxy-L-galactonate mediates the induction of genes involved in this compound utilization in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uronate Isomerase: A Nonhydrolytic Member of the Amidohydrolase Superfamily with an Ambivalent Requirement for a Divalent Metal Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enzyme-database.org [enzyme-database.org]

- 14. EC 4.2.1.7 [iubmb.qmul.ac.uk]

- 15. Properties of enzymes involved in D-galactonate catabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Engineering Filamentous Fungi for Conversion of this compound to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Galacturonic Acid Inhibits the Growth of Saccharomyces cerevisiae on Galactose, Xylose, and Arabinose - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genomewide and Enzymatic Analysis Reveals Efficient this compound Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The this compound catabolic pathway genes differentially regulate virulence and salinity response in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Mechanism of the Reaction Catalyzed by Uronate Isomerase Illustrates How an Isomerase May Have Evolved from a Hydrolase within the Amidohydrolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]

- 25. shimadzu.com [shimadzu.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 29. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 30. sites.lsa.umich.edu [sites.lsa.umich.edu]

The Biological Significance of D-Galacturonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid (GalA) is a sugar acid and an oxidized form of D-galactose. It serves as the principal building block of pectin, a complex heteropolysaccharide abundant in the primary cell walls and middle lamella of terrestrial plants.[1][2][3] Pectin is composed of a backbone of α-1,4-linked this compound residues, which can be methyl-esterified.[1][3] This fundamental monosaccharide plays a crucial role in plant biology, microbial metabolism, and human health, making it a subject of significant interest in various scientific and industrial fields, including drug development and biotechnology.[4] This technical guide provides an in-depth overview of the biological significance of this compound, with a focus on its core functions, metabolic pathways, and methods for its study.

Biological Significance in Plants

As the primary constituent of pectin, this compound is integral to the structural integrity and physiological functions of plants. Pectin, and by extension GalA, contributes to the firmness and structure of plant tissues, facilitates intercellular adhesion, and plays a vital role in cell growth and development.[3][5] The polymeric chains of GalA in pectin are interconnected by α-1,4 glycosidic bonds.[1] Pectin is particularly abundant in the rinds of citrus fruits (approximately 30% by weight) and is also commercially sourced from apples, sugar beets, and other fruits and vegetables.[1] The negative charge conferred by the carboxyl group of GalA allows pectin to form gels, which is essential for maintaining the hydration of the cell wall.[6]

Metabolism in Microorganisms

This compound is a significant carbon source for microorganisms that inhabit decaying plant material.[7] Bacteria and fungi have evolved distinct catabolic pathways to utilize this sugar acid.

Fungal Catabolism of this compound

In filamentous fungi, this compound is typically metabolized through a reductive pathway.[8] This pathway involves a series of enzymatic reactions that convert this compound into intermediates of central metabolism. The key enzymes in this pathway are D-galacturonate reductase, L-galactonate dehydratase, and 2-keto-3-deoxy-L-galactonate aldolase.[7] The final products of this pathway are pyruvate and glycerol.[8]

Caption: Fungal catabolic pathway of this compound.

Bacterial Catabolism of this compound

Prokaryotes employ two main pathways for this compound catabolism: an oxidative pathway and an isomerase pathway.[8][9]

The oxidative pathway involves the oxidation of this compound to meso-galactarate (mucate) by uronate dehydrogenase.[10]

The isomerase pathway , which is fermentative and anaerobic, converts this compound to intermediates of the Entner-Doudoroff pathway or the phosphoketolase pathway.[9][11] A novel pathway discovered in Lactobacillus suebicus involves the conversion of mannonate (an isomer of galacturonate) to 6-phosphogluconate.[9][11]

Caption: Bacterial catabolic pathways of this compound.

Role in Human Health and Drug Development

This compound and its polymer, pectin, have significant implications for human health, primarily through their interaction with the gut microbiota and the immune system.

Gut Microbiota Modulation

Pectin is not digested by human enzymes but is fermented by the gut microbiota in the colon.[12] This fermentation releases this compound and other monosaccharides, which are then utilized by gut bacteria.[12] The fermentation of pectin and GalA leads to the production of short-chain fatty acids (SCFAs), such as butyrate, acetate, and propionate.[13] These SCFAs are crucial for maintaining gut barrier integrity, modulating inflammation, and serving as an energy source for colonocytes.[13]

Immunomodulatory Effects

This compound has demonstrated anti-inflammatory properties.[4][14] It can alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages by competitively inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[4][14] This is achieved through a potential binding interaction with CD14, an accessory protein for LPS recognition by TLR4.[4][14] This inhibitory action reduces the expression of pro-inflammatory cytokines.[4] These findings suggest that this compound could be a valuable molecule for the development of therapies for inflammatory conditions.

References

- 1. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galacturonic Acid Alleviates Lipopolysaccharide-Induced Macrophage Inflammation Potentially Through Competitively Inhibiting the TLR4/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cohesionbio.com.cn [cohesionbio.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. Fisheries and Aquatic Sciences [e-fas.org]

- 13. Quantification of galacturonic acid in pectin-containing sampl... [publikationen.bibliothek.kit.edu]

- 14. agritrop.cirad.fr [agritrop.cirad.fr]